

# In-Depth Pharmacological Profile of Clk-IN-T3: A Technical Guide

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## Compound of Interest

Compound Name: Clk-IN-T3

Cat. No.: B608927

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## Abstract

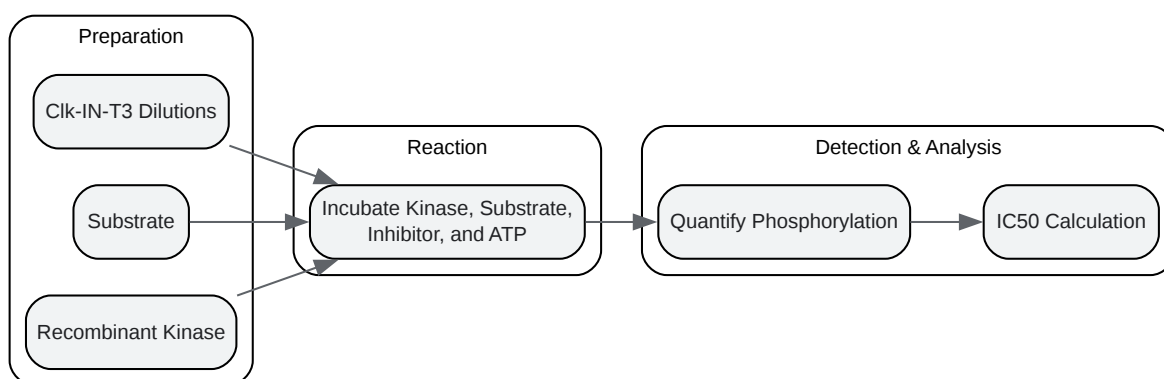
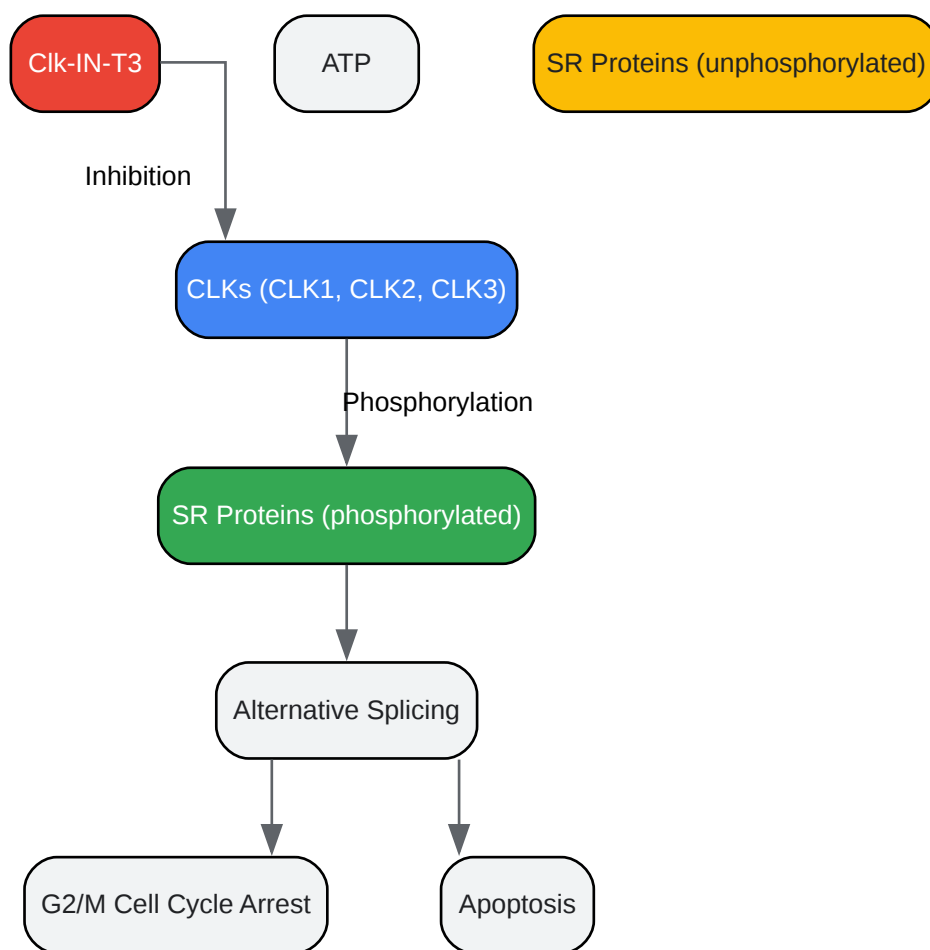
**Clk-IN-T3** is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, with demonstrated anti-cancer activity. This document provides a comprehensive technical overview of the pharmacological profile of **Clk-IN-T3**, including its mechanism of action, in vitro and in vivo activities, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

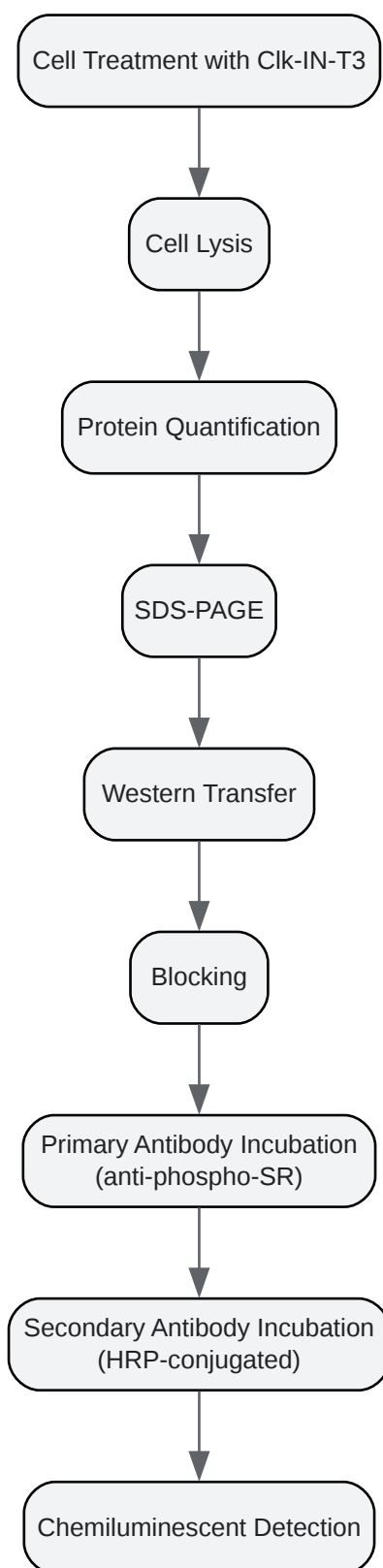
## Introduction

The CDC-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.<sup>[1][2]</sup> Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. **Clk-IN-T3** (also referred to as T3) has emerged as a highly potent and selective inhibitor of CLKs, demonstrating significant potential as a chemical probe to investigate CLK biology and as a lead compound for drug development.

## Mechanism of Action

**Clk-IN-T3** exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of CLK isoforms. By blocking the kinase activity of CLKs, **Clk-IN-T3** prevents the phosphorylation of SR proteins. This disruption of the normal phosphorylation cycle of SR proteins leads to alterations in pre-mRNA splicing, affecting the production of mature mRNA transcripts for a multitude of genes. This ultimately results in cellular responses such as cell cycle arrest and apoptosis.[2][3]





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## References

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